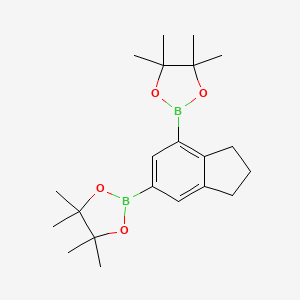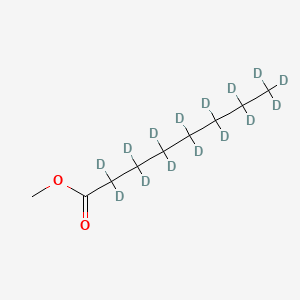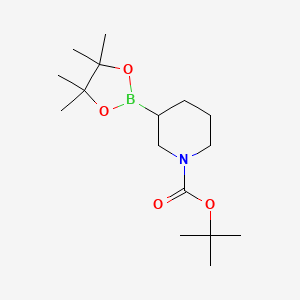
Methyl 4-(2-cyanophenyl)-2-fluorobenzoate
Übersicht
Beschreibung
“Methyl 4-(2-cyanophenyl)-2-fluorobenzoate” is a chemical compound. It’s structurally similar to “Methyl 2-(2-Cyanophenyl)acetate”, which is used as WEE1 kinase inhibitors to treat cancer and other proliferative diseases .
Synthesis Analysis
The synthesis of similar compounds involves selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds like “Methyl (2-cyanophenyl)acetate” has been characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds include protodeboronation of pinacol boronic esters . This reaction is a valuable but not well-developed transformation in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 49 °C, a boiling point of >320°C, and a density of 1.17 g/cm3 . They are slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Material Science and Chemistry Applications
Liquid Crystals and Mesomorphic Properties : Research on chiral benzoates and fluorobenzoates, including derivatives of Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has shown their potential in the design of liquid crystal materials. These materials exhibit unique mesomorphic properties, such as low melting points and antiferroelectric smectic phases, which are significant for applications in display technologies and optoelectronic devices (Milewska et al., 2015).
Photonic Applications : The development of novel compounds containing the pyrazolone-ring unit, similar in structure to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has been explored for their reversible photochromic properties. These properties are promising for photonic applications, including the development of photo-switchable materials and logic gates based on light-induced proton transfer mechanisms (Xie et al., 2009).
Biomedical Research
Antimicrobial Activity : The synthesis of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has been explored for their antibacterial and antifungal activities. These compounds have shown promising results against a range of pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Saeed et al., 2010).
Antitumor Properties : Research into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share structural similarities with Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has revealed highly selective and potent antitumor properties. These studies are crucial for the development of new cancer therapies, showcasing the potential of fluorinated aromatic compounds in oncology (Bradshaw et al., 2002).
Fluorescent Sensing and Imaging : The development of o-aminophenol-based fluorogenic chemosensors for Al3+ detection, which can be structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, underscores the compound's utility in bioimaging. These sensors exhibit high selectivity and sensitivity, enabling their use in detecting aluminum ions in biological samples and living cells, demonstrating significant implications for neuroscience and cellular biology (Ye et al., 2014).
Environmental and Microbial Research
- Biodegradation Studies : Investigations into the anaerobic transformation of phenol derivatives to benzoate highlight the environmental relevance of compounds structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate. These studies provide insights into the microbial degradation pathways of aromatic compounds, which are critical for understanding pollutant breakdown in natural and engineered environments (Genthner et al., 1989).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(2-cyanophenyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHUTKSKDYNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718382 | |
| Record name | Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-cyanophenyl)-2-fluorobenzoate | |
CAS RN |
1352317-81-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-cyano-3-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)






![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)





